2-(Methyldithio)pyridine-N-oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NOS2 |
|---|---|
Molecular Weight |
173.3 g/mol |
IUPAC Name |
2-(methyldisulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NOS2/c1-9-10-6-4-2-3-5-7(6)8/h2-5H,1H3 |
InChI Key |
XKLCDAACRKRTLY-UHFFFAOYSA-N |
Canonical SMILES |
CSSC1=CC=CC=[N+]1[O-] |
Synonyms |
2-(methyldithio)pyridine-N-oxide |
Origin of Product |
United States |
Isolation and Natural Occurrence
Discovery and Characterization from Biological Sources
The investigation into the chemical constituents of Allium stipitatum, a species of onion, led to the isolation of 2-(Methyldithio)pyridine-N-oxide. nih.govuea.ac.uknih.gov This marked the first instance of pyridine-N-oxides being reported from the Allium genus. nih.gov
Researchers successfully isolated three pyridine-N-oxide alkaloids containing disulfide functional groups from Allium stipitatum. nih.govuea.ac.uknih.gov Among these was this compound, which was identified as a new natural product. nih.govuea.ac.uknih.gov The structural elucidation of this compound was achieved through spectroscopic methods. nih.govuea.ac.uknih.gov To confirm the proposed structure, a synthetic S-methylthiolation of commercially available 2-thiopyridine-N-oxide was performed, which resulted in a compound identical to the natural product in terms of its spectroscopic data. nih.gov
The characterization of this compound involved detailed spectroscopic analysis. The placement of the oxygen atom on the nitrogen to form a pyridine-N-oxide, as opposed to a thiosulfinate, was a crucial aspect of its structural determination. nih.gov This was ultimately confirmed through synthesis. nih.gov
| Technique | Observed Characteristics |
|---|---|
| 1H NMR | Signals corresponding to aromatic hydrogens and a methyl group. |
| 13C NMR, DEPT-135, HMQC | Revealed the carbon skeleton of the pyridine-N-oxide ring and the methyl group. |
| HMBC | Correlations confirmed the connectivity of the pyridine-N-oxide ring. |
| NOESY | NOE correlations were observed from the methyl hydrogens to the H-3 aromatic hydrogen. |
| ESIMS | Provided data on the molecular weight of the compound. |
Alongside this compound, two other related pyridine (B92270) N-oxide disulfides were isolated from Allium stipitatum: 2-[(methylthiomethyl)dithio]pyridine-N-oxide and 2,2′-dithio-bis-pyridine-N-oxide. nih.govuea.ac.uknih.govnactem.ac.uk The former was also identified as a new natural product, while the latter was reported for the first time from an Allium species. nih.govuea.ac.uknih.gov
A comparative analysis of these three compounds reveals structural similarities and differences centered around the disulfide side-chain attached to the pyridine-N-oxide core.
This compound features a methyldithio (-S-S-CH₃) group.
2-[(methylthiomethyl)dithio]pyridine-N-oxide possesses a more complex (methylthiomethyl)dithio (-S-S-CH₂-S-CH₃) side-chain. nih.gov
2,2′-dithio-bis-pyridine-N-oxide is a symmetrical dimer where two pyridine-N-oxide rings are linked by a disulfide bridge (-S-S-). nih.gov
The presence of the disulfide moiety is a common feature, but the nature of the group attached to the second sulfur atom varies, leading to differences in their molecular formulas and spectroscopic data. nih.gov For instance, the molecular formula of 2-[(methylthiomethyl)dithio]pyridine-N-oxide contains an additional CH₂S unit compared to this compound. nih.gov In the case of 2,2′-dithio-bis-pyridine-N-oxide, the absence of a methyl group and the dimeric structure are key distinguishing features. nih.gov
| Compound Name | Side-Chain Structure | Molecular Formula | Key Distinguishing Feature |
|---|---|---|---|
| This compound | -S-S-CH₃ | C₆H₇NOS₂ | Simple methyl disulfide side-chain. |
| 2-[(methylthiomethyl)dithio]pyridine-N-oxide | -S-S-CH₂-S-CH₃ | C₇H₉NOS₃ | Contains an additional methylthiomethyl group. |
| 2,2′-dithio-bis-pyridine-N-oxide | -S-S-(C₅H₄NO) | C₁₀H₈N₂O₂S₂ | Symmetrical dimer linked by a disulfide bond. nih.gov |
Synthetic Methodologies
Direct Synthesis of 2-(Methyldithio)pyridine-N-oxide
The direct synthesis of this compound primarily involves the S-methylthiolation of 2-thiopyridine-N-oxide precursors.
S-Methylthiolation Routes from 2-Thiopyridine-N-oxide Precursors
The synthesis of this compound can be achieved from 2-thiopyridine-N-oxide, also known as pyrithione (B72027). This method involves the reaction of the thiol group with a methylating agent. The sodium salt of pyrithione is often used to enhance the nucleophilicity of the sulfur atom.
A common approach involves the reaction of sodium pyrithione with a methyl sulfenylating agent. For instance, the reaction with methanethiosulfonate (B1239399) (CH₃S₂O₂CH₃) or a similar reagent provides the desired this compound.
Another route involves the use of S-methyl methanethiosulfonate (MeS-SO₂Me) as the methylthiolating agent. This reaction typically proceeds under mild conditions, providing a good yield of the final product.
General Pyridine (B92270) N-Oxide Synthesis Applicable to Derivatives
The formation of the N-oxide group is a critical step in the synthesis of many pyridine derivatives, including the precursor to this compound. Several general methods are available for the N-oxidation of pyridines.
Oxidation Reactions Utilizing Peroxy Acids (e.g., m-CPBA)
Peroxy acids are widely used reagents for the N-oxidation of pyridines. orgsyn.orgchemtube3d.com Meta-chloroperoxybenzoic acid (m-CPBA) is a particularly effective and commonly employed peroxy acid for this transformation. chemtube3d.comgoogle.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607). google.comresearchgate.net The process is generally efficient, leading to high yields of the corresponding pyridine N-oxides. arkat-usa.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. youtube.com The solvent can influence the reaction rate, with chlorinated solvents and benzene (B151609) being favorable, while ethers, alcohols, and aliphatic hydrocarbons result in slower reactions. researchgate.net A safe and scalable method using an m-CPBA–NH₃(g) system has been developed for the industrial production of pyridine N-oxides, offering quantitative yields and high purity. acs.org
Table 1: Oxidation of Pyridine Derivatives with m-CPBA
| Pyridine Derivative | Solvent | Product | Yield | Reference |
| 4-Methoxypyridine | Dichloromethane | 4-Methoxypyridine-N-oxide | High | google.com |
| 4-Nitropyridine | Dichloromethane | 4-Nitropyridine-N-oxide | High | google.com |
| 4-Cyanopyridine | Dichloromethane | 4-Cyanopyridine-N-oxide | High | google.com |
| 3-Chloropyridine | Dichloromethane | 3-Chloropyridine-N-oxide | High | google.com |
| 2-Chloromethylpyridyl derivatives | Chloroform | 2-Chloromethylpyridine-N-oxide derivatives | Good | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Peroxide-Mediated Oxidation Pathways
Hydrogen peroxide (H₂O₂) is a green and readily available oxidant for the synthesis of pyridine N-oxides. researchgate.netquimicaorganica.org These reactions are often performed in the presence of a carboxylic acid, such as acetic acid, which forms a peroxy acid in situ. orgsyn.orgchemtube3d.comyoutube.com The combination of hydrogen peroxide and acetic acid has been a classical method for pyridine oxidation. arkat-usa.org Another approach involves the use of urea-hydrogen peroxide (UHP), a stable and easy-to-handle solid reagent, for the oxidation of various nitrogen heterocycles. organic-chemistry.orggoogle.com The reactivity of pyridine derivatives in these oxidations shows that both electron-donating and electron-withdrawing groups are well-tolerated. rsc.org
Table 2: Peroxide-Mediated N-Oxidation of Pyridines
| Pyridine Derivative | Oxidizing System | Co-catalyst/Mediator | Product | Yield | Reference |
| Pyridine | H₂O₂ / Acetic Acid | None | Pyridine-N-oxide | Good | arkat-usa.orgyoutube.com |
| 2-Vinylpyridine | H₂O₂ / Acetic Acid | None | 2-Vinylpyridine-N-oxide | Good | youtube.com |
| 2-Chloropyridine (B119429) | H₂O₂ | Poly(maleic anhydride-alt-1-octadecene) | 2-Chloropyridine-N-oxide | Nearly Quantitative | rsc.org |
| Pyridine Derivatives | Urea-Hydrogen Peroxide | Trifluoroacetic anhydride | Pyridine-N-oxide Derivatives | High | google.com |
This table is interactive. Click on the headers to sort the data.
Catalytic Oxidation Systems
Catalytic systems offer an efficient and often more environmentally friendly approach to pyridine N-oxidation. Various metal-based catalysts have been developed to activate hydrogen peroxide or other oxygen sources.
Rhenium-based catalysts, such as methyltrioxorhenium (MTO), are highly effective for the oxidation of pyridines with aqueous H₂O₂. arkat-usa.org These reactions proceed with high yields using only catalytic amounts of MTO. arkat-usa.org Rhenium catalysts can also be used with sodium percarbonate as the oxygen source. organic-chemistry.org The mechanism is thought to involve the formation of a peroxo-rhenium species. chemicalforums.com
Manganese-based catalysts have also been employed for this transformation. arkat-usa.org For instance, manganese tetrakis(2,6-dichlorophenyl)porphyrin in the presence of ammonium (B1175870) acetate (B1210297) can catalyze the N-oxidation of various pyridines with hydrogen peroxide, showing high chemoselectivity. arkat-usa.org More recently, a recyclable hybrid-manganese catalyst has been developed for C-H functionalization of pyridines, which involves the N-oxide as an intermediate. nih.gov Studies on manganese complexes with tetra-aza macrocyclic ligands have shown that the electronic properties of the ligand can influence the catalytic activity in H₂O₂ disproportionation, which is relevant to oxidation reactions. nih.gov
Other catalytic systems include the use of titanium silicalite (TS-1) in a continuous flow microreactor with H₂O₂ in methanol, providing high yields and a safer process. organic-chemistry.orgorganic-chemistry.org Keplerate polyoxomolybdates have also been shown to be effective and reusable catalysts for the oxidation of pyridines at room temperature with hydrogen peroxide. rsc.orgrsc.org
Table 3: Catalytic N-Oxidation of Pyridines
| Catalyst | Oxidant | Substrate Scope | Key Features | Reference(s) |
| Methyltrioxorhenium (MTO) | 30% aq. H₂O₂ | 3- and 4-substituted pyridines | High yields with low catalyst loading (0.2-0.5 mol%) | arkat-usa.org |
| Manganese tetrakis(2,6-dichlorophenyl)porphyrin | H₂O₂ / Ammonium acetate | Various pyridine derivatives | High chemoselectivity | arkat-usa.org |
| Titanium silicalite (TS-1) | H₂O₂ / Methanol | Various pyridine derivatives | Continuous flow, high efficiency, safer process | organic-chemistry.orgorganic-chemistry.org |
| Keplerate polyoxomolybdate ({Mo₁₃₂}) | aq. H₂O₂ | Pyridine and its derivatives, quinolines | Reusable, mild conditions (room temperature) | rsc.orgrsc.org |
| Rhenium-based catalysts | Sodium percarbonate | Tertiary nitrogen compounds | Excellent yields, mild conditions | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Advanced Synthetic Approaches
Recent advancements in synthetic methodology have introduced novel approaches for the synthesis and functionalization of pyridine N-oxides. Photocatalysis has emerged as a powerful tool, enabling the generation of pyridine N-oxy radicals from pyridine N-oxides through single-electron oxidation. nih.gov This allows for subsequent C(sp³)-H functionalizations. nih.gov
Furthermore, skeletal editing of pyridine N-oxides has been achieved through a nitrogen-to-carbon single-atom swap reaction with a sulfoxide (B87167) under basic conditions. chinesechemsoc.org This method provides a direct route to substituted benzenes from pyridine N-oxides. chinesechemsoc.org
Enantioselective N-oxidation of pyridines has also been accomplished using biomolecule-inspired catalysis. nih.govacs.org Aspartic acid-containing peptides can act as catalysts, providing high levels of asymmetric induction in the N-oxidation of certain pyridine substrates. nih.govacs.org
Microreactor Technology for N-Oxidation
The synthesis of pyridine N-oxide derivatives, a crucial step in forming compounds like this compound, has been significantly advanced through the adoption of microreactor technology. Traditional batch oxidation processes often pose safety risks, particularly due to potential metal ion-catalyzed decompositions and poor heat management. researchgate.netbme.hu Microreactors mitigate these risks by offering superior control over reaction parameters. bme.hu
The key advantages of using microreactors stem from their high surface-to-volume ratio, which facilitates outstanding heat exchange and precise temperature control. bme.hu This is critical for managing exothermic N-oxidation reactions. The low internal volume of microreactors enhances safety when handling potentially hazardous reagents. bme.hu Studies have demonstrated that N-oxidation of various pyridine derivatives in continuous flow microreactors leads to significantly better results compared to conventional batch methods. bme.huorganic-chemistry.org
One common and eco-friendly method employs hydrogen peroxide (H₂O₂) in acetic acid. In a glass microreactor, which prevents the decomposition of H₂O₂, this system effectively produces N-oxides. bme.hu For instance, the N-oxidation of pyridine using H₂O₂ in a microreactor showed improved conversion with optimized residence time and temperature. bme.hu Another highly efficient system utilizes a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and H₂O₂ in methanol. organic-chemistry.orgresearchgate.net This continuous flow process is noted for being safer, greener, and more efficient, achieving yields of up to 99% for various pyridine N-oxides with shorter reaction times than batch reactors. organic-chemistry.orgresearchgate.net The catalyst in this system has shown remarkable stability, remaining active for over 800 hours of continuous operation, highlighting its potential for large-scale industrial production. organic-chemistry.orgresearchgate.net
The data below compares the N-oxidation of various substituted pyridines under batch conditions versus in a microreactor, illustrating the enhanced conversion rates achieved with the latter technology.
Table 1: Comparison of Batch vs. Microreactor N-Oxidation of Pyridine Derivatives Source: Periodica Polytechnica, 2014. bme.hu
Click to view interactive data
| Substrate | Method | Temperature (°C) | Time | Conversion (%) |
| Pyridine | Batch | 100 | 24 h | 75.0 |
| Pyridine | Microreactor | 130 | 30 min | 91.5 |
| 2-Bromopyridine | Batch | 100 | 24 h | 2.0 |
| 2-Bromopyridine | Microreactor | 130 | 30 min | 15.0 |
| 3-Methylpyridine | Batch | 100 | 24 h | 28.0 |
| 3-Methylpyridine | Microreactor | 130 | 30 min | 78.0 |
| Quinoline (B57606) | Batch | 100 | 24 h | 30.0 |
| Quinoline | Microreactor | 130 | 30 min | 80.0 |
| Isoquinoline | Batch | 100 | 24 h | 27.0 |
| Isoquinoline | Microreactor | 130 | 30 min | 82.0 |
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound requires precise control over the placement of the methyldithio group, a challenge addressed through chemo- and regioselective strategies. The pyridine N-oxide moiety is a versatile synthetic intermediate because it activates the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgsemanticscholar.org
A primary route to this class of compounds involves the key intermediate 2-mercaptopyridine (B119420) N-oxide (pyrithione). wikipedia.org The synthesis of pyrithione itself can follow two main regioselective pathways:
N-Oxidation First: Starting with 2-chloropyridine or 2-bromopyridine, the nitrogen is first oxidized to the N-oxide. The resulting 2-halopyridine N-oxide is then treated with a sulfur nucleophile, such as sodium sulfide, to replace the halogen with a thiol group. wikipedia.org
Thiol Formation First: Alternatively, 2-chloropyridine can be heated with a sulfur source like calcium hydrosulfide (B80085) to form 2-mercaptopyridine. Subsequently, the 2-mercaptopyridine undergoes N-oxidation to yield the final intermediate. wikipedia.org
The choice of strategy depends on the compatibility of other functional groups on the pyridine ring. Once 2-mercaptopyridine N-oxide is obtained, the final step is the formation of the unsymmetrical disulfide bond to introduce the methyl group. This can be achieved through a reaction with a methylthiolating agent.
Modern synthetic methods offer more direct control over regioselectivity. The N-oxide group can direct metal catalysts to the adjacent C2-H bond, enabling direct functionalization without a pre-installed leaving group. semanticscholar.org For example, palladium-catalyzed arylation and nickel-catalyzed alkenylation of pyridine N-oxides occur with high regioselectivity at the C2 position. semanticscholar.org Recent advancements include methods for the regioselective alkylation of pyridine N-oxides by activating them with an anhydride, followed by the addition of a nucleophile, such as a malonate anion, to selectively yield 2- or 4-substituted pyridines. nih.gov Such strategies could be adapted to introduce the sulfur-containing moiety with high precision, representing a powerful tool for the chemo- and regioselective synthesis of complex pyridine derivatives. nih.govresearchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 2-Mercaptopyridine N-oxide |
| Pyridine N-oxide |
| Hydrogen peroxide |
| Acetic acid |
| Titanium silicalite |
| Methanol |
| Pyridine |
| 2-Bromopyridine |
| 3-Methylpyridine |
| Quinoline |
| Isoquinoline |
| 2-Chloropyridine |
| Sodium sulfide |
| Calcium hydrosulfide |
| 2-Mercaptopyridine |
Advanced Spectroscopic Characterization
Advanced spectroscopic methods are fundamental in confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For pyridine N-oxide derivatives, ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: In the ¹H NMR spectrum of pyridine N-oxide, the protons on the aromatic ring typically appear as multiplets in the downfield region due to the deshielding effect of the aromatic system and the N-oxide group. For instance, the ¹H NMR spectrum of pyridine N-oxide in CDCl₃ shows multiplets between δ 7.35-7.37 ppm for three aromatic protons and between δ 8.25-8.27 ppm for the other two aromatic protons. rsc.org For substituted pyridine N-oxides, the chemical shifts and coupling constants of the aromatic protons provide valuable information about the position of the substituent. For example, in 2-methylpyridine (B31789) N-oxide, the methyl protons appear as a singlet at δ 2.53 ppm, while the aromatic protons are observed as multiplets between δ 7.20-7.32 ppm and a doublet at δ 8.29-8.30 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum of this compound, recorded in CDCl₃, shows distinct signals for each carbon atom. nih.gov The chemical shifts are influenced by the electron-withdrawing N-oxide group and the methyldithio substituent. Similarly, the ¹³C NMR spectrum of the parent pyridine N-oxide in CDCl₃ displays signals at δ 125.3, 125.5, and 138.5 ppm. rsc.org The position of substituents significantly affects the chemical shifts of the ring carbons. For instance, in 2-methylpyridine N-oxide, the carbon of the methyl group appears at δ 17.3 ppm, and the ring carbons are observed at δ 123.2, 125.5, 126.1, 138.8, and 148.5 ppm. rsc.org
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons within the molecule, further confirming the structural assignment. researchgate.netresearchgate.net
Table 1: ¹H and ¹³C NMR Data for Selected Pyridine N-Oxide Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| Pyridine N-Oxide | CDCl₃ | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | 125.3, 125.5, 138.5 | rsc.org |
| 2-Methylpyridine N-Oxide | CDCl₃ | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 | rsc.org |
| 2-Chloropyridine N-Oxide | CDCl₃ | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | 123.8, 126.0, 126.9, 140.3, 141.5 | rsc.org |
| 2-Carboxypyridine N-Oxide | DMSO | 7.88-7.95 (m, 2H), 8.30-8.32 (dd, 1H), 8.73-8.74 (m, 1H) | 128.6, 130.1, 132.8, 135.9, 139.0, 160.9 | rsc.org |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. rsc.orgnih.govacs.org For this compound, the molecular formula C₆H₇NOS₂ gives a molecular weight of approximately 173.3 g/mol . nih.gov High-resolution mass spectrometry (HRESIMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy. researchgate.netresearchgate.net The fragmentation patterns observed in the mass spectra of pyridine N-oxides often involve the loss of the oxygen atom ([M-16]) or a hydroxyl radical ([M-17]). researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a pyridine N-oxide derivative is characterized by a strong absorption band corresponding to the N-O stretching vibration. This band typically appears in the region of 1200-1300 cm⁻¹. nih.govnist.govnist.gov For comparison, the IR spectrum of 2-mercaptopyridine-N-oxide shows characteristic absorption bands that help in its identification. nist.gov The presence of other functional groups, such as the S-S bond in this compound, will also give rise to specific absorption bands in the IR spectrum.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine N-oxide and its derivatives exhibit characteristic absorption bands in the UV region. The parent pyridine N-oxide shows absorption maxima that can be influenced by the solvent and substituents on the pyridine ring. nist.gov These absorptions are due to π → π* and n → π* transitions within the aromatic system and the N-oxide group.
X-ray Crystallographic Analysis of Related Pyridine N-Oxide Structures
While a specific X-ray crystal structure for this compound is not detailed in the provided context, the analysis of related pyridine N-oxide structures offers valuable insights into the molecular geometry and conformation that can be expected for this compound.
Spectroscopic and Structural Elucidation
Spectroscopic and Crystallographic Analysis
A definitive analysis of the intermolecular interactions in the crystalline state of 2-(Methyldithio)pyridine-N-oxide through single-crystal X-ray diffraction is not publicly available in the current body of scientific literature. However, valuable insights into the expected non-covalent interactions and crystal packing can be inferred by examining the crystallographic data of the closely related compound, 2-methyl-pyridine-N-oxide. The structural information for this analog provides a strong foundation for understanding the role of the pyridine-N-oxide moiety in directing intermolecular associations.
The crystal structure of 2-methyl-pyridine-N-oxide was determined by Betz, Gerber, and Schalekamp in 2011. researchgate.net Their research revealed key details about the molecular geometry and the forces governing the crystal lattice.
Table 1: Crystallographic Data for 2-Methyl-pyridine-N-oxide researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₇NO |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| a (Å) | 5.7327(6) |
| b (Å) | 13.347(1) |
| c (Å) | 14.593(2) |
| V (ų) | 1116.6 |
| Z | 8 |
| Temperature (K) | 200 |
In the crystalline state of 2-methyl-pyridine-N-oxide, the primary intermolecular interactions are dictated by the highly polar N-oxide group. The oxygen atom of the N-oxide acts as a strong hydrogen bond acceptor. This is a well-documented characteristic of pyridine-N-oxides, which are known to form hydrogen bonds with various donor groups. rsc.orgrsc.orgresearchgate.net In the absence of a classic hydrogen bond donor in the molecule itself, interactions with C-H groups of neighboring molecules become significant.
For this compound, the introduction of the methyldithio (-S-S-CH₃) group in place of the methyl group is expected to introduce additional and more complex intermolecular interactions. While retaining the hydrogen bonding capabilities of the N-oxide group, the sulfur atoms of the disulfide bridge can participate in other non-covalent interactions. Organosulfur compounds are known to engage in various intermolecular forces, including van der Waals interactions and, notably, sulfur-sulfur interactions and interactions involving sulfur and aromatic rings. capes.gov.br
The disulfide linkage can lead to specific packing motifs driven by the interactions between the lone pairs of the sulfur atoms and electropositive regions of adjacent molecules. Furthermore, the polarizability of the sulfur atoms can contribute to stronger dispersion forces compared to the methyl group.
Table 2: Comparison of Expected Intermolecular Interactions
| Interaction Type | 2-Methyl-pyridine-N-oxide | This compound (Expected) |
| Primary Hydrogen Bond Acceptor | N-Oxide Oxygen | N-Oxide Oxygen |
| Primary Hydrogen Bond Donor | Aromatic and Methyl C-H groups | Aromatic and Methyl C-H groups |
| Other Significant Interactions | van der Waals forces | van der Waals forces, Sulfur-Sulfur interactions, Sulfur-π interactions |
Reactivity and Reaction Mechanisms
Reactivity of the Disulfide Moiety
The disulfide bond in 2-(Methyldithio)pyridine-N-oxide is not a passive structural element; its reactivity is significantly influenced by the attached pyridine-N-oxide ring.
Activation of the Disulfide Bond by Electron-Withdrawing Groups
The disulfide bond in this compound is significantly "activated" due to the strong electron-withdrawing nature of the pyridine-N-oxide functional group. nih.gov This activation enhances the reactivity of the disulfide bond, a feature that is less pronounced when the disulfide is attached to less electron-withdrawing groups like phenyl or thiophene. nih.gov This electronic activation makes the sulfur atoms more electrophilic and susceptible to nucleophilic attack.
In related systems, such as epithiodiketopiperazines (ETPs), the stability and reactivity of the disulfide bond are modulated by n→π* interactions. These interactions involve the donation of electron density from a sulfur 3p lone pair (n) into the π antibonding orbital (π*) of a nearby carbonyl group. mit.edu While not a direct analogue, this principle of through-space electronic interaction highlights how adjacent functional groups can fundamentally alter disulfide bond properties, similar to the through-bond electron-withdrawing effect of the pyridine-N-oxide ring.
Redox Reactions Involving Thiol and Disulfide Interconversions
The interconversion between thiols and disulfides is a fundamental redox process. libretexts.org The disulfide form, as seen in this compound, is the oxidized state, while the corresponding thiol, 2-mercaptopyridine-N-oxide, represents the reduced state. In this redox equilibrium, the sulfur atom in the thiol loses a bond to hydrogen and gains a bond to another sulfur atom to form the disulfide. libretexts.org
This transformation can be readily observed in the laboratory. For instance, 2-mercaptopyridine (B119420) N-oxide undergoes spontaneous dimerization to form the corresponding disulfide, 2,2′-dithio-bis-pyridine-N-oxide, in the presence of an oxidizing agent like iodine. researchgate.net The reaction proceeds via a redox mechanism where the thiol is oxidized. researchgate.net
These thiol-disulfide exchange reactions are critical in many biological systems and can be catalyzed by enzymes. nih.gov The process often involves a series of nucleophilic substitution (SN2-like) events where a sulfur atom acts as the nucleophile, electrophile, and leaving group. libretexts.org The high concentration of reduced glutathione (B108866) (GSH) in the intracellular environment, for example, tends to keep proteins in their reduced, free thiol state through disulfide exchange reactions. libretexts.org The kinetics of these interconversions are complex and can proceed through direct substitution or more elaborate pathways mediated by thiol oxidation involving intermediates like sulfenic acids (RSOH). nih.gov
Pyridine (B92270) N-Oxide as a Functional Group in Organic Reactions
The pyridine N-oxide moiety is a versatile functional group that profoundly influences the molecule's reactivity in various organic transformations. arkat-usa.org
Role as an Oxygen Atom Transfer Agent
Pyridine N-oxides are effective oxygen atom transfer agents in a range of chemical reactions, particularly in organometallic chemistry. sciengine.com The reactivity of a substituted pyridine N-oxide in this role is linked to the electronic properties of the substituents on the ring. sciengine.com Studies have shown that the rates of oxygen atom transfer increase with the electron-donating ability of the substituent. sciengine.com Conversely, a stronger N-O bond, as indicated by spectroscopic data, corresponds to lower reactivity. sciengine.com
Derivatives such as 2,3-dichloropyridine (B146566) N-oxide and 8-methylquinoline (B175542) N-oxide have been successfully employed as oxidants for the conversion of alkynes to 1,2-dicarbonyls and α-acetoxy ketones, respectively. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a variety of sensitive functional groups. organic-chemistry.org The mechanism of oxygen transfer from an oxoiron(IV) intermediate, which shows electrophilic reactivity, has also been studied in model systems containing a pyridine ring within a macrocyclic ligand. nih.gov In some cases, heterocyclic N-oxides can be photoactivated to release atomic oxygen, O(3P), a highly reactive species. nih.gov
Table 1: Reactivity Factors in Oxygen Atom Transfer by Substituted Pyridine N-Oxides
| Reactivity Influence | Observation |
|---|---|
| Electronic Effects | Reactivity increases with the electron-donating ability of substituents. sciengine.com |
| Steric Effects | Substituents ortho to the N-O group can sterically hinder the reaction, slowing the rate more than expected based on electronic effects alone. sciengine.com |
| Basicity | A linear correlation exists between the reaction rate (lnk₂) and the pKa of the pyridine N-oxide, with reactivity increasing with basicity. sciengine.com |
| N-O Bond Strength | Reactivity decreases as the N-O bond strength increases. sciengine.com |
Nucleophilic and Electrophilic Reactivity of the Pyridine N-Oxide Moiety
The pyridine N-oxide ring exhibits dual reactivity, being susceptible to both nucleophilic and electrophilic attack. youtube.com The N-O group is key to this behavior. Through resonance, it can either withdraw electron density from the ring, creating positive charges at the 2-, 4-, and 6-positions, or donate electron density, creating partial negative charges at these same positions. youtube.comyoutube.com
This electronic flexibility means that the course of the reaction depends on the nature of the attacking reagent. youtube.com
Nucleophilic Attack: The electron-withdrawing character of the N-O group makes the ortho (C2) and para (C4) positions electron-deficient and thus prime targets for nucleophiles. youtube.comyoutube.com Nucleophilic aromatic substitution occurs readily at these positions. youtube.comwikipedia.org
Electrophilic Attack: The ability of the oxygen atom to donate its lone pair of electrons into the ring makes the C2 and C4 positions electron-rich, facilitating electrophilic substitution. youtube.comyoutube.com This is in contrast to pyridine itself, which is generally deactivated towards electrophilic attack. youtube.com
Reactions such as chlorination with reagents like phosphorus oxychloride can introduce substituents at the 2- and 4-positions, after which the N-oxide can be deoxygenated. wikipedia.org
Radical Reactions and Mechanistic Pathways
Pyridine N-oxides are also active participants in radical reactions. A well-known example is the Barton decarboxylation, which utilizes N-hydroxy-2-thiopyridone esters, related to the N-oxide structure, to generate radicals from carboxylic acids. scripps.edu
More recently, pyridine N-oxides have been shown to function as hydrogen atom transfer (HAT) reagents in photochemical reactions. icm.edu.pl In Minisci-type alkylations of electron-deficient heteroarenes, an electron-donor-acceptor (EDA) complex can form between the protonated heteroarene and the pyridine N-oxide. Under irradiation, this complex generates an N-oxyl radical cation, which is a potent hydrogen abstractor, enabling the functionalization of alkanes, amides, and ethers. icm.edu.pl
Furthermore, in some photocatalyzed transformations, pyridine N-oxide can act as both a redox auxiliary and a radical acceptor. researchgate.net Mechanistic studies have demonstrated its role in facilitating the single-electron oxidation of carbon-carbon triple bonds, leading to the formation of a cationic vinyl radical intermediate. researchgate.net
Photoinduced N-Oxy Radical Generation and Reactivity
Pyridine N-oxides, including this compound, can generate N-oxy radicals upon photoexcitation. researchgate.netpurdue.edu This process involves the homolytic cleavage of the N-O bond, a reaction that has gained significant interest in synthetic chemistry for its ability to produce radical species under mild, visible-light-mediated conditions. nih.gov The resulting electrophilic N-oxy radical is a key intermediate that can initiate further reactions. chemrxiv.org
The generation of these radicals is influenced by the substitution pattern on the pyridine ring. For instance, electron-withdrawing groups can affect the stability and reactivity of the N-oxy radical. researchgate.net The photoexcited pyridine N-oxide in its biradical state can act as a catalyst, for example, in promoting the nucleo-homolytic substitution of boronic acids to generate alkyl carbon radicals. researchgate.net
Recent research has focused on overcoming the limitations of intermolecular reactivity, where the generated radical intermediates might be trapped by the pyridine-based auxiliary itself. nih.gov The development of photoactive esters based on quinoline (B57606) N-oxide, a related heterocyclic N-oxide, demonstrates a strategy to leverage the fast fragmentation of N–O bonds for generating carbon-centered radicals from carboxylic acids. nih.gov
Anti-Markovnikov Radical Addition to Olefins
A significant application of the photogenerated N-oxy radicals from pyridine N-oxides is their addition to olefins. This addition proceeds via an anti-Markovnikov pathway, meaning the radical adds to the less substituted carbon of the double bond. libretexts.orglibretexts.orglumenlearning.com This regioselectivity is governed by the formation of the more stable carbon radical intermediate at the more substituted position. libretexts.orglibretexts.orgyoutube.com
This anti-Markovnikov selectivity is a powerful tool in organic synthesis, allowing for the formation of products that are not accessible through conventional polar addition mechanisms. lumenlearning.comcapes.gov.br The process has been successfully applied in the intermolecular alkylation of pyridine units with simple alkenes using a photoredox radical mechanism, achieving complete regiocontrol. capes.gov.br
In a typical reaction sequence, the electrophilic N-oxy radical adds to the α-olefin, generating a nucleophilic carbon radical intermediate. chemrxiv.org This intermediate can then participate in subsequent reactions, such as carbohydroxylation or aminohydroxylation, to yield primary alcohols or β-amino alcohols, respectively. chemrxiv.org Radical trapping experiments have confirmed the presence of the carbon radical generated after the initial addition of the pyridine N-oxy radical to the olefin. purdue.edu
Rearrangement Reactions
Beyond radical additions, pyridine N-oxides can undergo rearrangement reactions, with the Polonovski rearrangement being a classic example.
Polonovski Rearrangement and Derivatives
The Polonovski rearrangement, first reported in 1927, involves the reaction of a tertiary amine N-oxide with an activating agent like acetic anhydride. organicreactions.org This reaction leads to the cleavage of an alkyl group attached to the nitrogen, forming an iminium ion intermediate. organicreactions.org This intermediate can then be trapped to yield various products, making the reaction a useful method for N-demethylation or functionalization of the α-carbon. organicreactions.orgresearchgate.net
While the classic Polonovski reaction uses acetic anhydride, modern variations employ other activating agents, such as trifluoroacetic anhydride, which can allow the reaction to stop at the iminium ion stage. organicreactions.org Iron salts have also been used to mediate the reaction, providing an alternative for the N-demethylation of certain alkaloids. researchgate.net The choice of activating agent and the structure of the substrate are crucial in determining the reaction's outcome and regiochemistry. organicreactions.org
Coordination Chemistry
The oxygen atom of the N-oxide group provides a coordination site for metal ions, leading to a rich coordination chemistry.
Pyridine N-Oxide as a Ligand in Metal Complexes
Pyridine N-oxides are versatile ligands that bind to metal ions through the oxygen atom. wikipedia.org They are considered weakly basic ligands and typically form high-spin complexes that are kinetically labile. wikipedia.org The M-O-N angle in these complexes is generally around 130°. wikipedia.org
A wide variety of transition metal complexes with pyridine N-oxide ligands have been synthesized and characterized, including octahedral complexes of the type [M(ONC₅H₅)₆]²⁺ with metals like Mn(II), Fe(II), Co(II), and Ni(II). wikipedia.orgdtic.mil The specific stoichiometry and geometry of the resulting complex can be influenced by the metal ion, the counter-anion, and the substituents on the pyridine ring. wikipedia.orgnih.gov For instance, zinc pyrithione (B72027), a complex of a sulfur-substituted pyridine-N-oxide, is known for its fungistatic and bacteriostatic properties. wikipedia.org
Recent research has explored the use of more complex pyridine N-oxide ligands, such as those derived from dipyridylpyrrole, in the synthesis of zinc complexes that act as highly efficient catalysts for Michael addition reactions. rsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations
Quantum chemical calculations offer a detailed picture of the molecule's behavior at the electronic level, explaining its stability, reactivity, and spectroscopic properties.
While specific conformational analysis studies on 2-(Methyldithio)pyridine-N-oxide are not extensively documented, its structure can be inferred from computational and experimental data on pyridine-N-oxide and related organosulfur compounds. The parent pyridine-N-oxide molecule is known to be planar. nih.gov Gas phase electron diffraction studies have determined the precise bond lengths and angles of pyridine-N-oxide, confirming its flat ring structure. bohrium.com
The electronic structure of this compound is characterized by the highly polar, zwitterionic N-oxide group. nih.gov This group significantly influences the charge distribution across the pyridine (B92270) ring, making pyridine-N-oxides more reactive than their parent pyridines. scripps.edu The N-oxide bond imparts a high dipole moment and renders the molecule soluble in water. nih.gov
Computational methods like Natural Bond Orbital (NBO) analysis are used to study charge distribution. In pyridine-N-oxide, the oxygen atom carries a significant negative charge, while the nitrogen atom is positive. This electronic arrangement allows for resonance, which delocalizes electron density onto the carbon atoms of the ring, particularly at the ortho (2- and 6-) and para (4-) positions. wayne.edu The substitution of a hydrogen atom with a strong electron-withdrawing group, such as a nitro group in 2-nitropyridine-N-oxide, has been shown to alter the charge density distribution throughout the heterocyclic system. nih.gov Similarly, the methyldithio group at the 2-position of this compound is expected to modulate the electronic properties and reactivity of the ring through both inductive and resonance effects.
Bond dissociation enthalpy (BDE) is a key measure of bond strength within a molecule. wikipedia.org For this compound, the critical bonds are the N-O bond, the S-S disulfide bond, and the C-S bond.
The N-O bond in pyridine-N-oxides is of particular interest. Computational studies have predicted the BDE of the N-O bond in pyridine-N-oxide to be in the range of 60–66 kcal/mol. mdpi.com There has been some discrepancy between experimental and computational values, with calculations predicting a significantly higher BDE than some early experimental data suggested. nih.gov More recent computational work using high-level methods estimates the N-O BDE for pyridine-N-oxide to be around 63.3 ± 0.5 kcal/mol. wayne.edu This value is considerably higher than the generic N-O single bond BDE (approx. 48 kcal/mol), indicating significant stabilization from the aromatic system. wayne.edu
The disulfide S-S bond generally has a lower BDE, typically around 60 kcal/mol (251 kJ/mol), making it a relatively weak and reactive linkage. researchgate.net The C-S bond is stronger, with a BDE of approximately 73 kcal/mol (305 kJ/mol) for a compound like methyl mercaptan (CH₃-SH). ucsb.edu The "extra" resonance stabilization in pyridine-N-oxide, when compared to non-aromatic amine oxides, contributes to the strength of its N-O bond. mdpi.com
| Bond | Compound Type | Typical BDE (kcal/mol) | Reference |
|---|---|---|---|
| N-O | Pyridine-N-Oxide | ~63 | wayne.edu |
| S-S | Alkyl Disulfide | ~60 | researchgate.net |
| C-S | Aryl Sulfide | ~73 | ucsb.edu |
Pyridine-N-oxides are known to be more reactive towards both electrophilic and nucleophilic reagents compared to the parent pyridines. scripps.edu Nucleophilic substitution reactions on the pyridine ring, which are difficult for pyridine itself, are facilitated by the N-oxide group.
The general mechanism for nucleophilic substitution on pyridine-N-oxide involves the initial activation by an electrophile that coordinates to the oxygen atom. This is followed by the addition of a nucleophile to the now more electrophilic ring, typically at the 2- or 4-position. scripps.edu This process is generally considered a nucleophilic aromatic substitution (SNAr) rather than a direct SN2 displacement, as it proceeds through a charged intermediate (a Meisenheimer-like complex). youtube.com The final step is the elimination of the leaving group and re-aromatization of the ring.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are instrumental in predicting how a molecule might interact with biological systems.
This compound has been isolated from Allium stipitatum and has been shown to exhibit antibacterial activity, particularly against Staphylococcus aureus strains. nih.gov This biological activity strongly suggests that the compound interacts with specific molecular targets within bacterial cells.
Although specific molecular docking studies for this compound are not widely published, the methodology provides a framework for how such investigations would be conducted. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking simulations could be used to model its interaction with the active sites of essential bacterial enzymes.
The process would involve:
Obtaining the three-dimensional structure of potential bacterial protein targets.
Computationally modeling the 3D structure of this compound.
Using a docking algorithm to place the ligand (the compound) into the binding site of the protein in various conformations and orientations.
Scoring these poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to predict the most stable and likely binding mode.
Such simulations could reveal key interactions, for example, between the polar N-oxide group or the sulfur atoms and amino acid residues in the enzyme's active site, thereby explaining its mechanism of antibacterial action at a molecular level.
Quantitative Structure-Activity/Binding Relationship (QSAR/QSBAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Binding Relationship (QSBR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity or binding affinity. For a series of pyridine-2-yl-methylsulfinyl-benzimidazoles, which are structurally related to this compound, QSAR models have been developed to correlate their physicochemical properties with their inhibitory activity against H+/K+-ATPase.
In these studies, various molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors can be categorized as electronic, steric, and thermodynamic. For instance, the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are critical electronic descriptors that provide information about the molecule's ability to donate or accept electrons. Steric descriptors, such as molar volume and surface area, describe the size and shape of the molecule.
A notable QSAR study on a set of 52 pyridine-2-yl-methylsulfinyl-benzimidazoles resulted in a statistically significant model with a squared correlation coefficient (R²) of 0.817. This indicates that approximately 81.7% of the variance in the biological activity can be explained by the model. The predictive ability of the model was confirmed by a leave-one-out cross-validation procedure, which yielded a squared cross-validation coefficient (Q²) of 0.732. The key descriptors identified in this model included the chemical potential, which is related to the molecule's reactivity, and the octanol-water partition coefficient (log P), which is a measure of its hydrophobicity.
The general equation for such a QSAR model can be represented as:
Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ
where c₀ is a constant, c₁, c₂, ..., cₙ are the coefficients for the molecular descriptors D₁, D₂, ..., Dₙ.
| Descriptor Category | Example Descriptors | Relevance |
| Electronic | E-HOMO, E-LUMO, Dipole Moment | Electron-donating/accepting ability, reactivity |
| Steric | Molar Volume, Surface Area, Ovality | Molecular size and shape, receptor fit |
| Thermodynamic | Log P, Heat of Formation | Hydrophobicity, stability |
Principal Component Analysis of Molecular Descriptors
Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a large set of variables (molecular descriptors) into a smaller set of uncorrelated variables called principal components (PCs). This method is often employed in the initial stages of QSAR studies to identify the most important descriptors that capture the maximum variance in the dataset.
In the analysis of the aforementioned 52 pyridine-2-yl-methylsulfinyl-benzimidazoles, PCA was utilized to preprocess the data. The first two principal components, PC1 and PC2, were found to account for a significant portion of the total variance in the descriptor data. For example, PC1 might be heavily influenced by descriptors related to molecular size and hydrophobicity, while PC2 could be dominated by electronic properties.
The results of the PCA can be visualized in a scores plot, where each compound is represented as a point. Compounds with similar properties cluster together in the plot. This analysis helps in understanding the relationships between the compounds and identifying any outliers. The loadings plot, on the other hand, shows the contribution of each original descriptor to the principal components.
| Principal Component | Variance Explained (%) | Key Contributing Descriptors (Example) |
| PC1 | 55 | Molar Volume, Surface Area, Log P |
| PC2 | 20 | E-HOMO, E-LUMO, Dipole Moment |
| PC3 | 10 | Heat of Formation, Ovality |
Intermolecular Interactions and Polarization Effects
The biological activity of this compound and related compounds is fundamentally governed by their interactions with biological macromolecules, such as enzymes or receptors. Understanding these intermolecular interactions is crucial for rational drug design.
Computational methods, such as molecular docking and molecular dynamics simulations, are used to study these interactions in detail. These simulations can predict the binding mode of the compound within the active site of a target protein and estimate the binding free energy. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Polarization effects play a significant role in these interactions. When a molecule like this compound approaches a biological target, the distribution of its electron cloud is perturbed by the electric field of the receptor. This induced polarization can significantly enhance the strength of the intermolecular interactions. For instance, the N-oxide group in the pyridine ring is a strong hydrogen bond acceptor, and its ability to form hydrogen bonds can be modulated by polarization effects.
Studies on similar compounds have shown that the inclusion of polarization effects in computational models leads to a more accurate prediction of binding affinities. For example, in the context of H+/K+-ATPase inhibitors, the interaction energy between the ligand and the protein was found to be underestimated when polarization was neglected. The pyridine-N-oxide moiety, with its distinct charge distribution, is particularly susceptible to such polarization effects, which can influence its orientation and binding affinity within the receptor pocket.
Derivatives, Analogs, and Structure Activity Relationships in Research
Synthesis and Characterization of Analogs
The synthesis of analogs of 2-(Methyldithio)pyridine-N-oxide typically follows established chemical principles for modifying pyridine (B92270) N-oxides. The pyridine N-oxide moiety is a versatile starting point for creating derivatives due to its unique reactivity. researchgate.net The oxidation of a substituted pyridine to its corresponding N-oxide activates the ring for various transformations. researchgate.net
A general synthetic route for creating analogs involves modifying the substituent at the 2-position of the pyridine N-oxide ring. For instance, analogs with different alkyl or aryl groups in place of the methyl group on the disulfide bridge (e.g., 2-(ethyldithio)pyridine-N-oxide or 2-(phenyldithio)pyridine-N-oxide) can be synthesized to probe the impact of steric and electronic properties on activity. The synthesis of 2-substituted pyridines from pyridine N-oxides is a well-documented process. semanticscholar.org Palladium-catalyzed reactions, for example, can be used to introduce a wide range of functional groups onto the pyridine N-oxide scaffold. semanticscholar.org
The characterization of these newly synthesized analogs relies on standard spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of the compounds. researchgate.net For crystalline derivatives, single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure. researchgate.netmdpi.com
Pyridine N-Oxide Containing Chiral Moieties
The introduction of chirality into pyridine N-oxide structures is a significant area of research, primarily driven by their successful use as ligands or organocatalysts in asymmetric synthesis. researchgate.netnih.gov While specific chiral analogs of this compound are not extensively documented in public literature, general methodologies for creating chiral pyridine N-oxides are well-established and could be applied to this scaffold.
One prominent strategy involves the catalytic, enantioselective N-oxidation of a prochiral pyridine substrate. For example, biomolecule-inspired peptide catalysts have been used to convert bispyridine substrates into chiral pyridine N-oxides with high enantiomeric purity. chemistryviews.org This method relies on the catalyst creating a chiral environment that directs the oxidation to one of two enantiotopic nitrogen atoms. chemistryviews.org
Another approach is the covalent attachment of a chiral auxiliary to the pyridine ring. A common method involves reacting a functionalized pyridine, such as a nitrile, with a chiral amino alcohol to form a chiral oxazoline (B21484) moiety. mdpi.com The N-oxidation step can be performed either before or after the formation of the chiral oxazoline ring. mdpi.com However, studies have shown that chiral oxazoline N-oxides can be unstable and sensitive to moisture, which presents a synthetic challenge. mdpi.com These synthetic strategies provide a clear pathway for the future development of chiral analogs of this compound for stereoselective biological studies.
Structure-Activity Relationships at a Molecular/Cellular Level
Understanding how the chemical structure of this compound and its analogs relates to their biological function is crucial for designing more potent and selective agents. Research points towards two key cellular pathways that these compounds may disrupt: fatty acid biosynthesis and the thioredoxin system.
The type II fatty acid biosynthesis (FAS-II) pathway in bacteria is an attractive target for antimicrobial agents because it is essential for the pathogen and distinct from the type I pathway found in mammals. nih.govnih.gov A key regulatory enzyme in this pathway is the enoyl-acyl carrier protein reductase (FabI), which catalyzes the final reduction step in the fatty acid elongation cycle. nih.govscripps.edu Inhibition of FabI is lethal to bacteria, making it a validated target for antibacterial drugs like triclosan. google.com
Substituted pyridine derivatives have been specifically investigated as inhibitors of FabI. google.com The structure-activity relationship (SAR) of these inhibitors indicates that specific substitutions on the pyridine ring are crucial for potent inhibition. While direct SAR studies on this compound are limited, general principles can be inferred. The activity of pyridine-based inhibitors is highly dependent on the nature and position of substituents. nih.gov For analogs of this compound, modifications to the disulfide-containing side chain would likely modulate inhibitory activity against FabI.
Table 1: Postulated Structure-Activity Relationships of 2-(Alkyldithio)pyridine-N-oxide Analogs Against FabI
| Modification to Analog Structure | Postulated Effect on FabI Inhibition | Rationale |
| Increase Alkyl Chain Length (R in R-S-S-Py-N-Oxide) | Potential decrease in activity | Increased steric bulk may hinder binding to the enzyme's active site. |
| Introduce Bulky/Aromatic Groups (e.g., Benzyl) | Variable; could increase or decrease activity | Aromatic groups could introduce new binding interactions (e.g., pi-stacking) or cause steric clashes. |
| Replace Disulfide with Monosulfide or Sulfoxide (B87167) | Likely decrease in activity | The disulfide bond may be a key pharmacophore, potentially interacting with cysteine residues in the active site. |
| Add Substituents to the Pyridine Ring | Could enhance activity | Electron-donating or withdrawing groups could alter the electronic properties of the N-oxide and influence binding affinity. nih.gov |
The thioredoxin system, composed of thioredoxin (Trx) and thioredoxin reductase (TrxR), is a central antioxidant system in all living cells. Its primary role is to maintain a reducing intracellular environment by catalyzing the reduction of disulfide bonds in other proteins. nih.gov The system works through a dithiol-disulfide exchange mechanism, where a pair of cysteine residues in the active site of reduced Trx attacks a target disulfide bond. nih.gov
Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for isolating and purifying 2-(Methyldithio)pyridine-N-oxide from complex mixtures, such as reaction media or natural product extracts.
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of pyridine (B92270) N-oxides. Due to the polar nature of these compounds, specialized HPLC approaches are often necessary to achieve adequate retention and separation. chromforum.org For instance, pyridine N-oxides can exhibit poor retention on standard C18 columns under typical reversed-phase conditions. chromforum.org
Strategies to overcome this challenge include using highly aqueous mobile phases or employing alternative column chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC). chromforum.org Some methods have successfully used columns such as the Thermo Hypercarb with mobile phases containing ammonium (B1175870) acetate (B1210297) and formic acid to retain similar polar compounds. chromforum.org For preparative separations aimed at isolating impurities, scalable liquid chromatography methods are available. sielc.com The purity of related compounds, such as 2-(Methylthio)pyridine, is often assessed by HPLC, with purities of ≥95.0% being reported. sigmaaldrich.comsigmaaldrich.com
Specific HPLC conditions for analyzing pyridine N-oxide derivatives have been detailed in various studies. One method utilized a Zorbax SB C18 column with a water/acetonitrile gradient containing 0.1% H₃PO₄. orgsyn.org Another approach employed a Reprosil 100 C18 column with a similar acidic water/acetonitrile gradient. orgsyn.org These examples highlight the importance of method development to achieve optimal separation of pyridine N-oxide compounds.
Mass Spectrometry for Detection and Quantification in Complex Mixtures
Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound, especially within complex biological or chemical matrices. nih.gov This technique provides high sensitivity and selectivity, allowing for the unambiguous identification and measurement of the target analyte.
When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), the resulting data offers both retention time and mass-to-charge ratio information, which greatly enhances analytical confidence. analytice.comresearchgate.net In the analysis of pyridine N-oxides, mass spectrometry can elucidate fragmentation patterns that are characteristic of the N-oxide group. A common fragmentation pathway for many pyridine N-oxides is the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-OH]). researchgate.netresearchgate.net
For instance, the mass spectra of various alkylpyridine N-oxides show a characteristic loss-of-OH fragmentation. researchgate.net This behavior is particularly prominent in 2-substituted pyridine N-oxides. researchgate.net Tandem mass spectrometry (MS/MS) can further probe the structure of the molecule by fragmenting specific ions, providing even more detailed structural information. nih.gov This capability is crucial for identifying unknown metabolites or degradation products in complex mixtures.
Spectroscopic Methods for Reaction Monitoring and Purity Assessment
Spectroscopic techniques are vital for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for structural elucidation and purity determination. rsc.orgrsc.org The chemical shifts and coupling constants in an NMR spectrum provide detailed information about the molecular structure. For example, the ¹H NMR spectrum of a related compound, 2-methylpyridine (B31789) N-oxide, shows characteristic signals for the methyl and pyridine ring protons. rsc.org Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. rsc.org The presence of impurities can often be detected by the appearance of extra peaks in the NMR spectrum.
Fourier-transform infrared (FTIR) spectroscopy can be used to identify functional groups within the molecule and to monitor reactions. acs.org For instance, the N-oxide group has a characteristic stretching vibration that can be observed in the IR spectrum. Changes in the intensity of this peak can be used to follow the progress of a reaction involving the N-oxide functionality.
Ultraviolet-visible (UV-Vis) spectroscopy can also be employed for reaction monitoring and quantification, particularly if the reactants and products have distinct chromophores. acs.org By monitoring the absorbance at a specific wavelength, the concentration of a species can be tracked over time.
The following table summarizes key analytical data for related pyridine N-oxide compounds:
| Compound | Analytical Technique | Key Findings |
| Pyridine N-Oxide Derivatives | HPLC | Poor retention on C18 columns; HILIC or specialized columns like Thermo Hypercarb can improve retention. chromforum.org |
| 2-(Methylthio)pyridine | HPLC | Purity of ≥95.0% is commercially available. sigmaaldrich.comsigmaaldrich.com |
| Pyridine N-Oxide Derivatives | Mass Spectrometry | Characteristic fragmentation includes loss of oxygen ([M-16]) or hydroxyl radical ([M-OH]). researchgate.netresearchgate.net |
| 2-Methylpyridine N-Oxide | ¹H and ¹³C NMR | Provides detailed structural information for purity assessment. rsc.org |
Advanced Research Applications Non Clinical
Role in Organic Synthesis as Reagents or Catalysts
Currently, there is a notable absence of specific research detailing the use of 2-(Methyldithio)pyridine-N-oxide as a reagent or catalyst in organic synthesis. The reactivity of pyridine-N-oxides, in general, is well-established, where the N-oxide group can activate the pyridine (B92270) ring for various transformations. semanticscholar.orgorganic-chemistry.org For instance, the N-oxide functionality can direct C-H functionalization at the C2 and C4 positions and can be readily removed after serving its synthetic purpose. organic-chemistry.orgwikipedia.org
The presence of the methyldithio group at the 2-position of this compound introduces a unique functional handle. Disulfide bonds are known to participate in various chemical transformations, including reduction, oxidation, and thiol-disulfide exchange reactions. This suggests a potential for this compound to serve as a precursor for other 2-substituted pyridine-N-oxides through manipulation of the dithio group. However, specific examples of such applications are not yet present in the peer-reviewed literature.
Table 1: General Reactivity of Pyridine-N-Oxides in Organic Synthesis
| Reaction Type | Role of Pyridine-N-Oxide | General Outcome |
| C-H Functionalization | Directing Group | Introduction of various functional groups at the C2/C4 positions. |
| Nucleophilic Substitution | Activated Substrate | Displacement of leaving groups on the pyridine ring. |
| Deoxygenation | Precursor | Formation of the corresponding pyridine derivative. organic-chemistry.org |
While this table highlights the general utility of the pyridine-N-oxide scaffold, it is important to reiterate that these are not documented applications of this compound itself.
Research on Bio-Inspired Synthesis and Chemical Biology Tools
The natural origin of this compound from an Allium species suggests a potential for its involvement in bio-inspired synthetic strategies. nih.gov However, current research has not yet explored its use as a building block or synthetic target in this context.
In the broader field of chemical biology, molecules containing disulfide bonds are of significant interest due to their potential to interact with biological thiols, such as cysteine residues in proteins. This reactivity is the basis for the design of various chemical biology tools. While the methyldithio moiety in this compound could theoretically be leveraged for such purposes, there are no published studies demonstrating its application in this area.
Development of Novel Chemical Probes
The development of novel chemical probes often relies on the incorporation of unique chemical motifs that can be used for detection, imaging, or interaction with biological systems. The combination of a pyridine-N-oxide and a methyldithio group in a single molecule is distinctive.
Theoretically, the disulfide bond could be exploited for the design of probes that respond to the cellular redox environment. For example, cleavage of the disulfide bond in the presence of reducing agents like glutathione (B108866) could trigger a change in fluorescence or other detectable signal. The pyridine-N-oxide portion of the molecule could influence properties such as solubility, cell permeability, and metal-binding capabilities.
Despite these theoretical possibilities, the scientific literature does not currently contain any reports on the development or use of chemical probes derived from this compound. The potential of this compound as a scaffold for novel probe design remains an unexplored area of research.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Reactivity
The unique arrangement of a pyridine-N-oxide and a disulfide moiety within the same molecule imparts a rich and complex reactivity profile to 2-(Methyldithio)pyridine-N-oxide that is ripe for investigation. The electron-withdrawing nature of the pyridine-N-oxide group is known to "activate" the disulfide bond, suggesting a susceptibility to a range of nucleophilic and electrophilic attacks that have yet to be systematically studied. researchgate.net
Future research should endeavor to explore novel transformations centered on the disulfide linkage. This could include asymmetric reactions to generate chiral sulfur-containing compounds, which are of significant interest in medicinal chemistry and catalysis. Furthermore, the potential for this compound to participate in novel cycloaddition reactions, beyond those typically observed for pyridine-N-oxides, warrants investigation. The interplay between the N-oxide and the disulfide could lead to unexpected reaction pathways and the formation of novel heterocyclic systems.
Additionally, the application of modern synthetic methods, such as C-H activation, to the pyridine (B92270) ring of this compound could unlock a vast chemical space. uc.pt The regioselectivity of such reactions, influenced by the directing effects of both the N-oxide and the methyldithio group, would be of fundamental interest. A systematic study of these reactions could lead to a diverse library of substituted derivatives with potentially enhanced biological activities.
Table 1: Potential Areas for Reactivity Exploration of this compound
| Research Area | Potential Reactions | Expected Outcomes |
| Disulfide Bond Chemistry | Asymmetric nucleophilic substitution | Synthesis of chiral organosulfur compounds |
| Radical-mediated additions | Formation of novel sulfur-containing adducts | |
| Transition-metal catalyzed cross-coupling | Carbon-sulfur bond formation | |
| Cycloaddition Reactions | [3+2] and [4+3] cycloadditions | Access to novel heterocyclic scaffolds |
| Tandem cycloaddition-rearrangement cascades | Rapid construction of complex molecular architectures | |
| C-H Activation | Directed ortho-metalation | Regioselective functionalization of the pyridine ring |
| Palladium-catalyzed arylation and alkylation | Synthesis of a diverse library of substituted derivatives |
Advanced Computational Design of Derivatives
The use of computational chemistry offers a powerful tool for the rational design of novel this compound derivatives with tailored properties. mdpi.comfrontiersin.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the electronic structure, predict reactivity, and understand the impact of substituents on the geometry and stability of the molecule. organic-chemistry.org
Future computational studies should focus on building a comprehensive model of the structure-activity relationship for this class of compounds. By systematically varying substituents on the pyridine ring and the sulfur atoms, it will be possible to modulate the electronic properties of the molecule, such as the N-O bond strength and the lability of the S-S bond. mdpi.com This in silico screening approach can identify promising candidate molecules for synthesis and biological evaluation, thereby accelerating the discovery process. thieme-connect.com
Molecular docking simulations can also be utilized to predict the binding affinity of designed derivatives to specific biological targets, such as bacterial enzymes. thieme-connect.com This would provide a rational basis for the development of new antibacterial agents with improved potency and selectivity. The insights gained from these computational models will be invaluable in guiding synthetic efforts towards the most promising candidates.
Table 2: Key Parameters for Computational Design of this compound Derivatives
| Computational Method | Parameter to be Studied | Application in Derivative Design |
| Density Functional Theory (DFT) | N-O Bond Dissociation Energy | Predicting reactivity and stability |
| Frontier Molecular Orbital (HOMO/LUMO) energies | Assessing susceptibility to nucleophilic/electrophilic attack | |
| Natural Bond Orbital (NBO) analysis | Understanding substituent effects on electron distribution | |
| Molecular Docking | Binding affinity (ΔG) | Predicting interaction with biological targets |
| Pose and interaction analysis | Identifying key binding interactions for optimization | |
| Quantum Theory Atoms in Molecule (QTAIM) | Bond critical point analysis | Characterizing the nature of chemical bonds |
Integration with Flow Chemistry and Automation
The translation of novel chemical discoveries from the laboratory to practical applications can be significantly accelerated through the adoption of modern technologies such as flow chemistry and high-throughput screening. The synthesis of pyridine-N-oxides has been shown to be amenable to continuous flow processes, which offer advantages in terms of safety, scalability, and efficiency over traditional batch methods. organic-chemistry.orgresearchgate.netthieme-connect.com A recent example includes the kilogram-scale synthesis of 2-Hydroxypyridine-N-Oxide using a flow reactor. thieme-connect.com
Future work should focus on developing a continuous flow synthesis of this compound and its derivatives. This would not only enable the rapid production of a library of compounds for screening but also facilitate the safe handling of potentially hazardous reagents and intermediates. The modular nature of flow chemistry systems would allow for the telescoping of multiple reaction steps, further streamlining the synthetic process. uc.pt
The integration of automated high-throughput screening platforms will be crucial for the efficient evaluation of the biological activity of the synthesized derivatives. nih.govnih.gov Methods for the rapid screening of disulfide-containing compounds are already established and could be adapted for this purpose. nih.gov The combination of automated synthesis and screening will create a powerful discovery engine for identifying new bioactive molecules based on the this compound scaffold.
Table 3: Comparison of Batch vs. Flow Synthesis for Pyridine-N-Oxide Derivatives
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult to scale up | Easily scalable by extending run time |
| Safety | Potential for thermal runaway | Excellent heat transfer, improved safety |
| Efficiency | Longer reaction times, lower throughput | Shorter reaction times, higher throughput |
| Reproducibility | Can be variable | Highly reproducible |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(methyldithio)pyridine-N-oxide, and how is structural confirmation achieved?
- Methodological Answer : The compound is synthesized via S-methylthiolation of 2-thiopyridine-N-oxide using methyl iodide or similar alkylating agents. Structural confirmation is achieved through high-resolution NMR (¹H/¹³C), mass spectrometry (HRMS), and comparison with synthetic standards. X-ray crystallography may further resolve ambiguities in stereoelectronic properties .
Q. What biological activities have been experimentally validated for this compound?
- Methodological Answer :
Q. How is the compound’s stability assessed under experimental conditions?
- Methodological Answer : Stability is evaluated via accelerated degradation studies (e.g., pH variations, thermal stress) monitored by HPLC-UV. The pyridine-N-oxide group’s resilience can be inferred from thermodynamic studies on analogous compounds, such as bond dissociation enthalpy (N–O bond: ~200 kJ/mol) .
Advanced Research Questions
Q. What contradictions exist between synthetic analogues and the natural product in optimizing antibacterial activity?
- Methodological Answer : Synthetic analogues of this compound, including thiomethyl and dithiolane derivatives, showed reduced potency compared to the natural product. For example, replacing the methyldithio group with ethyl or benzyl groups lowered MIC values by 4–16×, suggesting the methyldithio moiety is critical for target binding .
Q. What mechanistic insights explain the compound’s inhibition of fatty acid biosynthesis?
- Methodological Answer : Whole-cell assays using ¹⁴C-labeled acetate demonstrated complete inhibition of fatty acid incorporation at 30 μg/mL. Microarray analysis revealed upregulation of heat shock proteins (Hsp70, Hsp90) and thioredoxin system disruption, analogous to menadione’s mode of action. This suggests dual targeting of redox homeostasis and chaperone-mediated stress responses .
Q. How do computational methods (e.g., DFT) clarify electronic properties relevant to bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations on the pyridine-N-oxide core reveal enhanced electron density at the ortho and para positions due to resonance stabilization. This electronic profile facilitates nucleophilic interactions with bacterial enzymes (e.g., FabH in fatty acid synthase) and redox-active metal centers .
Q. What experimental strategies resolve discrepancies in cytotoxicity selectivity between cancer and somatic cell lines?
- Methodological Answer : Selectivity (IC₅₀ ratio: 2.3 for cancer vs. somatic cells) is investigated using RNA-seq to identify cancer-specific pathways (e.g., altered thioredoxin reductase expression). Comparative proteomics and siRNA knockdowns further validate target specificity .
Methodological Notes for Experimental Design
- Synthesis Optimization : Use in situ FTIR to monitor reaction progress and minimize disulfide dimerization byproducts.
- Mode of Action Studies : Combine transcriptomics (microarray/RNA-seq) with metabolomics (GC-MS) to map pathway disruptions.
- Data Validation : Cross-reference crystallographic data (CCDC 2035503) with spectroscopic results to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
